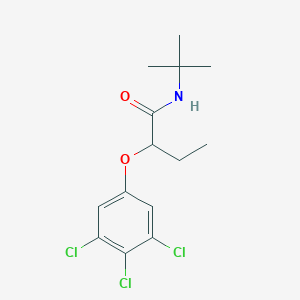
N-tert-Butyl-2-(3,4,5-trichlorophenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2-(3,4,5-trichlorophenoxy)butanamide is an organic compound with the molecular formula C14H18Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a tert-butyl group, a trichlorophenoxy group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-2-(3,4,5-trichlorophenoxy)butanamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2). This method is efficient and yields high purity products . Another method involves the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of solvent-free conditions and stable catalysts like Cu(OTf)2 ensures high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-(3,4,5-trichlorophenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4, CrO3, LiAlH4, NaBH4, and various nucleophiles. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-tert-Butyl-2-(3,4,5-trichlorophenoxy)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-(3,4,5-trichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and affect cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and receptors involved in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-tert-Butyl-2-(3,4,5-trichlorophenoxy)butanamide include:
Uniqueness
This compound is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61994-03-4 |
|---|---|
Molecular Formula |
C14H18Cl3NO2 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
N-tert-butyl-2-(3,4,5-trichlorophenoxy)butanamide |
InChI |
InChI=1S/C14H18Cl3NO2/c1-5-11(13(19)18-14(2,3)4)20-8-6-9(15)12(17)10(16)7-8/h6-7,11H,5H2,1-4H3,(H,18,19) |
InChI Key |
XDRYCKBGLVUFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C)OC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















